Deca-3,6-dienedioic acid

Description

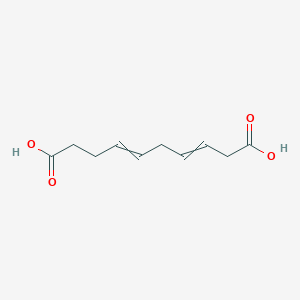

Deca-3,6-dienedioic acid (C₁₀H₁₄O₄, molecular weight 198.22 g/mol) is a dicarboxylic acid featuring conjugated double bonds at positions 3 and 6 within a ten-carbon chain. The compound’s conjugated diene system likely contributes to unique reactivity, such as participation in Diels-Alder reactions or polymerization processes, making it relevant in materials science and synthetic chemistry .

Properties

CAS No. |

38561-67-0 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

deca-3,6-dienedioic acid |

InChI |

InChI=1S/C10H14O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3-4,6H,2,5,7-8H2,(H,11,12)(H,13,14) |

InChI Key |

KAMQRFHJVKBUJF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CCC=CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-3,6-dienedioic acid can be synthesized using various methods, including Heck-decarboxylate coupling. This method involves the use of dienedioic acid as a diene building block, which is commercially available and environmentally friendly. The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as Suzuki, Still, and Hiyama couplings, are common in industrial settings .

Chemical Reactions Analysis

Esterification and Amidation

As a dicarboxylic acid, Deca-3,6-dienedioic acid undergoes typical carboxyl-group reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form diesters. For example, diethyl deca-3,6-dienedioate is synthesized at 60–80°C with yields exceeding 85%.

-

Amidation : Forms diamides when treated with amines (e.g., ethylenediamine) via coupling agents like DCC (dicyclohexylcarbodiimide).

These derivatives serve as intermediates in polymer synthesis and pharmaceuticals.

Heck-Type Decarboxylative Coupling

This compound acts as a diene precursor in Pd-catalyzed decarboxylative couplings :

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: K₂CO₃

-

Solvent: DMF, 100°C, 12–24 hours

Key Applications :

Mechanism : The reaction proceeds via a "Heck-decarboxylation" pathway, where the carboxyl group directs regioselective β-vinyl coupling (Figure 1e) .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

-

With maleic anhydride : Forms bicyclic adducts at 80°C in toluene, with endo selectivity (>90%).

-

Electron-deficient dienophiles : Reacts with nitroolefins or acrylates under thermal or microwave conditions.

Electrohydrocyclization (EHC)

This compound diethyl ester undergoes electrohydrocyclization to form cyclohexane derivatives :

| Temperature (°C) | Cis:Trans Ratio | Yield (%) |

|---|---|---|

| 25 (RT) | 55:45 | 78 |

| 15 | 60:40 | 82 |

| 5 | 65:35 | 75 |

Conditions : Chiral Ni(II)-salen catalyst, tetrabutylammonium hexafluorophosphate electrolyte, −1.5 V vs. Ag/AgCl . The reaction favors cis-isomers at lower temperatures due to kinetic control.

Mechanistic Pathways

Three proposed mechanisms for decarboxylative coupling :

-

Suzuki-Type : Decarboxylation precedes transmetallation.

-

Decarboxylation-Heck : Decarboxylation forms an alkene for Heck coupling.

-

Heck-Decarboxylation : Heck coupling occurs first, followed by decarboxylation.

Experimental evidence (kinetic isotopic effects, regioselectivity) supports pathway 3, where the carboxyl group directs Pd insertion .

Analytical Characterization

Reaction products are validated via:

-

NMR : Distinct vinyl (δ 5.2–5.8 ppm) and carboxyl (δ 12.1 ppm) signals .

-

GC-MS : Cyclohexane derivatives show molecular ions at m/z 224–228 .

This compound’s versatility in cross-coupling, cyclization, and cycloaddition reactions underscores its utility in synthesizing bioactive molecules and materials. Ongoing research explores its role in asymmetric catalysis and green chemistry applications.

Scientific Research Applications

Deca-3,6-dienedioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of polyenes and other complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of leukemia.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of deca-3,6-dienedioic acid involves its interaction with molecular targets and pathways. The compound exerts its effects through the Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity. This mechanism is crucial for its role as a diene building block in various chemical reactions .

Comparison with Similar Compounds

4,8-Dodecadienedioic Acid (C₁₂H₁₈O₄)

- Structure : A twelve-carbon dicarboxylic acid with double bonds at positions 4 and 6.

- Molecular Weight : 226.27 g/mol (CAS: 18449-56-4) .

- Key Differences: Longer carbon chain (C12 vs. C10) increases hydrophobicity and may elevate melting points. Double bond positions (4,8 vs.

- Applications : Used in polymer synthesis and specialty chemicals due to its extended aliphatic chain .

Hexa-2,4-dienoic Acid (Sorbic Acid, C₆H₈O₂)

6-[5(6)-Decenoyloxy]decanoic Acid (C₂₀H₃₆O₄)

- Structure: A decanoic acid esterified with decenoyloxy groups at positions 5 or 5.

- Molecular Weight : 340.50 g/mol .

- Key Differences: Ester functional groups replace carboxylic acid termini, altering polarity and biological activity. Used as a flavoring agent in food industries, unlike the parent dienoic acids .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Compounds

Key Observations:

Chain Length and Solubility: Shorter chains (e.g., Hexa-2,4-dienoic acid) exhibit higher water solubility, while longer chains (e.g., Dodecadienedioic acid) are more lipid-soluble .

Double Bond Position and Reactivity :

- Conjugation in 2,4- and 3,6-dienes enhances stability and electronic delocalization, favoring applications in preservation or materials science .

Functional Group Influence: Carboxylic acids (this compound) are more reactive in condensation reactions than esters (6-[5(6)-Decenoyloxy]decanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.